μ-Opioid Receptor Potency Differentiation: 4F-BUF versus BUF
The target compound's downstream product, 4-fluorobutyrylfentanyl (4F-BUF), exhibits enhanced μ-opioid receptor (MOR) potency compared to the non-fluorinated analogue butyrylfentanyl (BUF), which is derived from 2-bromo-1-phenylbutan-1-one lacking the para-fluoro substituent. Direct comparative in vitro analysis established the potency rank: fentanyl > 4F-BUF > BUF [1]. The fluorinated derivative shows significantly greater agonist activity than its non-fluorinated counterpart [1].
| Evidence Dimension | μ-Opioid receptor (MOR) agonist potency ranking |
|---|---|
| Target Compound Data | 4F-BUF: Rank 2 (fentanyl > 4F-BUF > BUF) |
| Comparator Or Baseline | Butyrylfentanyl (BUF): Rank 3 (fentanyl > 4F-BUF > BUF) |
| Quantified Difference | 4F-BUF shows higher potency than BUF; exact EC50 values not numerically reported in this study; potency ordering established via in vitro receptor assays |
| Conditions | In vitro μ-opioid receptor efficacy and potency measurement using G protein activation assays |
Why This Matters
This potency differentiation directly impacts the suitability of the precursor for producing reference standards with distinct pharmacological profiles required for forensic and toxicological method development.
- [1] Bilel S, et al. In vitro and in vivo study of butyrylfentanyl and 4-fluorobutyrylfentanyl in female and male mice: Role of the CRF1 receptor in cardiorespiratory impairment. Br J Pharmacol. 2025;182(1):104-130. PMID: 39367619. View Source
